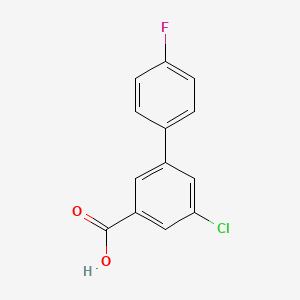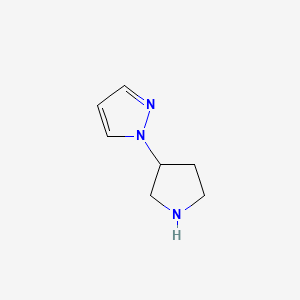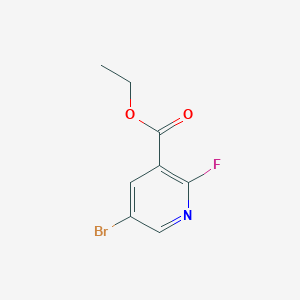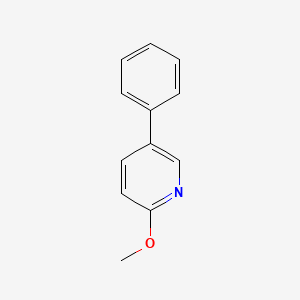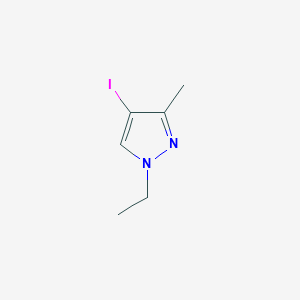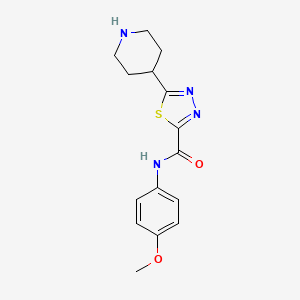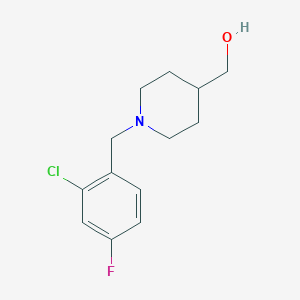
(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol
Vue d'ensemble
Description
“(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol” is a synthetic 1,4-disubstituted piperidine . It has been evaluated for its potential as an antimalarial molecule . The compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of 1,4-disubstituted piperidines, including “(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol”, has been described in detail in various studies . They are synthesized based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment .Molecular Structure Analysis
The molecular structure of “(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol” is characterized by the presence of a piperidine ring, a common feature in many alkaloid natural products and drug candidates . The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and amines .Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The compound can serve as a starting material or intermediate in the synthesis of various biologically active piperidines. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are significant for drug development.
Antiplasmodial Activity
This compound has been evaluated for its potential in treating malaria, particularly against resistant strains of Plasmodium falciparum . Its structural analogs have shown high selectivity and activity, indicating that it could be a promising candidate for developing new antimalarial drugs.
Development of Antimalarial Leads
The alcohol analogs of piperidine derivatives, similar to the compound , have demonstrated significant antiplasmodial activity. This suggests that further exploration of this core structure could yield important antimalarial leads .
Pharmaceutical Research
As a piperidine derivative, this compound is part of a broader class of chemicals that are integral to the design and construction of new drugs . It can be used in pharmaceutical research to develop novel medications with improved efficacy and safety profiles.
Chemical Synthesis Methods
The compound can be used in chemical synthesis methods to create a variety of piperidine-based structures. These methods include hydrogenation, cyclization, cycloaddition, annulation, and amination, which are essential for producing compounds with desired biological activities .
Pharmacological Applications
Piperidine derivatives are known for their wide range of pharmacological applications. This particular compound could be involved in the discovery and biological evaluation of potential drugs, especially considering its structural flexibility and reactivity .
Orientations Futures
The future directions for the research on “(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol” include further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . This may yield important antimalarial leads .
Propriétés
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-13-7-12(15)2-1-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVWJZQWALRIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




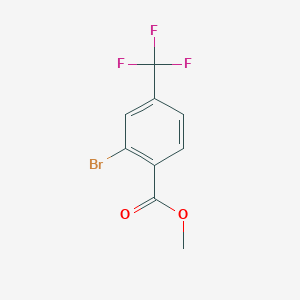
![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)
